Product packaging for N-(2-hydroxyethyl)biphenyl-4-carboxamide(Cat. No.:)

N-(2-hydroxyethyl)biphenyl-4-carboxamide

Cat. No.: B312609
M. Wt: 241.28 g/mol
InChI Key: ZIQQPDARBLMXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)biphenyl-4-carboxamide is a synthetic carboxamide derivative with the molecular formula C 15 H 15 NO 2 and a PubChem CID of 1721963 . Carboxamide functional groups are a prominent feature in medicinal chemistry, serving as a crucial pharmacophore in a wide range of bioactive molecules and approved therapeutics . Compounds featuring this structure are frequently investigated as key intermediates in the synthesis of more complex chemical entities and are explored for their potential pharmacological activities. Research into analogous carboxamide compounds has demonstrated their significance in developing agents with diverse biological activities, making this chemical class a valuable scaffold in drug discovery and chemical biology . The structure of this compound, which incorporates both a biphenyl system and a hydroxyethyl side chain, suggests potential for use in structure-activity relationship (SAR) studies and as a building block in the construction of molecular libraries. This product is intended for research and development purposes in a controlled laboratory environment only. It is not manufactured for, tested on, or approved for any human or veterinary therapeutic, diagnostic, or personal use. All information provided is for research reference only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO2 B312609 N-(2-hydroxyethyl)biphenyl-4-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-(2-hydroxyethyl)-4-phenylbenzamide

InChI

InChI=1S/C15H15NO2/c17-11-10-16-15(18)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,17H,10-11H2,(H,16,18)

InChI Key

ZIQQPDARBLMXQG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCO

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCO

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis Strategies for N 2 Hydroxyethyl Biphenyl 4 Carboxamide

Amide Bond Formation Approaches for the Carboxamide Linkage

The crucial step in synthesizing N-(2-hydroxyethyl)biphenyl-4-carboxamide is the formation of the amide bond between the biphenyl-4-carboxylic acid backbone and the 2-aminoethanol side chain. This transformation can be accomplished through various reliable methods.

Carbodiimide-Mediated Coupling Reactions

Carbodiimide-mediated coupling is a widely used method for forming amide bonds due to its mild reaction conditions and high efficiency. uni-kiel.de This approach involves activating the carboxylic acid group of biphenyl-4-carboxylic acid with a carbodiimide (B86325) reagent, which then reacts with the primary amine of 2-aminoethanol.

The general mechanism begins with the reaction of the carboxylic acid with the carbodiimide (such as DCC or EDC) to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate is then susceptible to nucleophilic attack by the amine, leading to the desired amide and a urea (B33335) byproduct. peptide.com

Common carbodiimide reagents include N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.comthermofisher.com EDC is often preferred for its water-soluble urea byproduct, which simplifies purification through aqueous extraction. peptide.comcbijournal.com

To enhance reaction rates and minimize side reactions, such as racemization or the formation of an unreactive N-acylurea, additives are frequently included. uni-kiel.depeptide.com 1-Hydroxybenzotriazole (HOBt) is a classic additive that reacts with the O-acylisourea intermediate to form an activated ester, which is more stable and couples efficiently with the amine. peptide.compeptide.com

Table 1: Common Carbodiimide Reagents and Additives

Reagent/Additive Full Name Key Features
DCC N,N'-Dicyclohexylcarbodiimide Insoluble urea byproduct, suitable for solution-phase reactions. peptide.com
DIC N,N'-Diisopropylcarbodiimide Soluble urea byproduct, often used in solid-phase synthesis. peptide.com
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Water-soluble reagent and byproduct, simplifying workup. thermofisher.comcbijournal.com
HOBt 1-Hydroxybenzotriazole Minimizes side reactions and racemization by forming an active ester. uni-kiel.depeptide.com

| HOAt | 1-Hydroxy-7-azabenzotriazole | An additive reported to be superior to HOBt in some cases. uni-kiel.de |

Acyl Chloride Reactivity with 2-Aminoethanol Derivatives

An alternative, robust method for amide bond formation is the reaction of an acyl chloride with an amine. This two-step process begins with the conversion of biphenyl-4-carboxylic acid into its more reactive derivative, biphenyl-4-carbonyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting biphenyl-4-carbonyl chloride is then reacted with 2-aminoethanol. The reaction proceeds via a nucleophilic addition-elimination mechanism. libretexts.org The lone pair of electrons on the nitrogen atom of 2-aminoethanol attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the final this compound. libretexts.org A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrogen chloride byproduct. researchgate.nethud.ac.uk

This method is highly effective, though it requires an additional synthetic step and the handling of moisture-sensitive acyl chlorides. researchgate.net

Alternative Amidation Protocols

Beyond the standard carbodiimide and acyl chloride methods, other protocols for amide bond formation exist, offering potential advantages in specific contexts.

Phenylsilane-Mediated Amidation : Phenylsilane has been reported as a mild coupling reagent for amidation reactions, applicable in both solution and solid-phase chemistry for a variety of amines and carboxylic acids. researchgate.net

Biocatalytic Formation : Enzymatic methods are gaining traction as sustainable alternatives for amide bond synthesis. Enzymes like penicillin G acylases can catalyze the formation of amide bonds under aqueous conditions, often with high selectivity. researchgate.net

Rearrangement of Nitrile Imines : A less common approach involves the rearrangement of reactive nitrile imines, which can be harnessed for the construction of amide bonds under mild conditions, avoiding external activating agents. nih.gov

Construction of the Biphenyl (B1667301) Core Structure

Suzuki Cross-Coupling Reactions for Biphenyl Moiety Assembly

The Suzuki-Miyaura cross-coupling reaction is one of the most efficient methods for forming carbon-carbon bonds between aromatic rings. orgsyn.org It typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. orgsyn.orgacs.org

For the synthesis of biphenyl-4-carboxylic acid, a common route is the coupling of a 4-halobenzoic acid (e.g., 4-bromobenzoic acid or 4-iodobenzoic acid) with phenylboronic acid. The reaction is catalyzed by a palladium(0) species, which can be introduced directly, like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or generated in situ from a palladium(II) precursor such as palladium acetate (B1210297) [Pd(OAc)₂]. orgsyn.orgresearchgate.net An inorganic base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential for the catalytic cycle. acs.orgdntb.gov.ua

The choice of catalyst, ligand, base, and solvent system can be optimized to achieve high yields. For instance, using Pd/C as a catalyst in a methanol/water solvent system has been shown to be an efficient and scalable process for producing biphenyl carboxylic acid derivatives. acs.orgcapes.gov.br

Table 2: Selected Conditions for Suzuki-Miyaura Synthesis of Biphenyl Carboxylic Acids

Aryl Halide Arylboronic Acid Catalyst Base Solvent Yield Reference
4-Bromobenzaldehyde* Phenylboronic acid Pd(OAc)₂ / PPh₃ Na₂CO₃ Water 96% orgsyn.org
Bromobenzoic acid Aryl boronic acid C₆₀-TEGs/PdCl₂ K₂CO₃ Water >90% dntb.gov.ua
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one 4-Carboxyphenylboronic acid Pd(PPh₃)₄ Na₂CO₃ DME/H₂O 64% acs.orgcapes.gov.br
4-Bromobenzoic acid Phenylboronic acid Pd(OAc)₂ / PPh₃ Na₂CO₃ n-Propanol/H₂O 85% researchgate.net

*Product is an aldehyde, which would require subsequent oxidation to the carboxylic acid.

Other Palladium-Catalyzed Cross-Coupling Methodologies

While the Suzuki reaction is prevalent, other palladium-catalyzed methods can also be employed to construct the biphenyl core.

Stille and Negishi Coupling : These reactions are powerful alternatives that couple aryl halides with organostannanes (Stille) or organozinc reagents (Negishi). researchgate.net They offer different substrate scopes and tolerance to functional groups compared to the Suzuki reaction.

Direct C-H Arylation : Emerging strategies involve the direct palladium-catalyzed C-H bond activation and subsequent arylation. nycu.edu.twnih.gov This approach can form the biphenyl linkage by coupling two different aromatic rings without the need for pre-functionalization (e.g., boronic acids or halides), offering a more atom-economical route. nycu.edu.twnih.gov

Palladium-Catalyzed Carboxylation : An alternative route involves the direct palladium(II)-catalyzed carboxylation of biphenyl using a carbonyl source like formic acid. This method can introduce the carboxylic acid group onto a pre-formed biphenyl ring. nih.gov

Strategic Incorporation of the 2-Hydroxyethyl Substituent

The most direct and widely employed strategy for incorporating the 2-hydroxyethyl group is through the formation of an amide bond between biphenyl-4-carboxylic acid and 2-aminoethanol (also known as ethanolamine). This reaction falls under the general class of amide coupling or acylation reactions.

The process typically involves the activation of the carboxylic acid group of biphenyl-4-carboxylic acid to make it more susceptible to nucleophilic attack by the amino group of 2-aminoethanol. A variety of coupling reagents have been developed for this purpose, with common choices including carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt). nih.govcommonorganicchemistry.com

The general reaction is as follows: Biphenyl-4-carboxylic acid + 2-aminoethanol --(Coupling Agents)--> this compound

The reaction mechanism when using EDC/HOBt proceeds through the formation of a reactive O-acylisourea intermediate from the carboxylic acid and EDC. HOBt then reacts with this intermediate to form an HOBt-ester, which is less prone to side reactions and readily reacts with the amine to form the desired amide. nih.govluxembourg-bio.com The use of a base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is often required to neutralize the acid formed and to ensure the amine is in its free base form. commonorganicchemistry.com

Regioselective Synthesis and Isomer Control

Precise control over the position of the carboxamide group on the biphenyl scaffold is critical. To exclusively synthesize the this compound isomer, a regioselective method for preparing the biphenyl-4-carboxylic acid precursor is necessary. The Suzuki-Miyaura cross-coupling reaction is a powerful and highly regioselective method for this purpose. rsc.orgresearchgate.net

This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid. To obtain biphenyl-4-carboxylic acid, the typical reactants are 4-halobenzoic acid (commonly 4-bromobenzoic acid) and phenylboronic acid. The palladium catalyst, in the presence of a base, facilitates the formation of a carbon-carbon bond between the two aromatic rings precisely at the positions formerly occupied by the halogen and the boronic acid group, thus ensuring the carboxylic acid functionality is at the 4-position of the resulting biphenyl structure. rsc.orgresearchgate.net

General Scheme for Precursor Synthesis:

Scheme 1: Regioselective synthesis of biphenyl-4-carboxylic acid via Suzuki-Miyaura coupling.

This method's high fidelity ensures that other isomers, such as biphenyl-2-carboxamide or biphenyl-3-carboxamide, are not formed, which is crucial for the purity of the final product.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Suzuki-Miyaura Coupling Optimization: Research has shown that variables such as the palladium source, ligand, base, and solvent system significantly impact the efficiency of the coupling between 4-bromobenzoic acid and phenylboronic acid. rsc.orgAqueous solvent systems are often preferred for their environmental benefits. rsc.orgTable 1: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst (mol%) Base Solvent Temperature Time (h) Yield (%) Reference
PdCl2(glycine)2 (0.1%) K2CO3 Water Room Temp 1.5 >95% rsc.org
Na2PdCl4/PPh2PhSO3Na (0.1%) K2CO3 Water Room Temp 24 100% nih.gov

Amide Coupling Optimization: For the amide coupling step, the choice of coupling agents, solvent, and temperature is critical to maximize yield and minimize side products. The use of EDC in combination with HOBt is a well-established method. nih.govcommonorganicchemistry.comStudies on similar couplings show that the equivalents of reagents and the solvent play a key role. researchgate.netTable 2: Optimization of Amide Coupling Conditions

Coupling System Base Solvent Temperature Yield (%) Reference
EDC (1 eq), HOBt (0.1 eq), DMAP (1 eq) DIPEA Acetonitrile (B52724) (CH3CN) Room Temp 72-91% nih.govsci-hub.st
EDC-HCl, HOBt, NH4Cl - DMF Room Temp ~61% commonorganicchemistry.com

The combination of EDC, a catalytic amount of HOBt, and an equivalent of an acyl transfer agent like 4-Dimethylaminopyridine (DMAP) in a solvent like acetonitrile often provides high yields for the amidation of aromatic acids. nih.govsci-hub.st

Scale-Up Considerations for Laboratory and Pilot Synthesis

Transitioning the synthesis of this compound from a laboratory to a pilot or industrial scale introduces new challenges related to cost, safety, and robustness.

For the Suzuki-Miyaura coupling step, the high cost and potential toxicity of palladium are major concerns. On a large scale, expensive and air-sensitive catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] are often replaced with more robust, less expensive, and heterogeneous catalysts such as palladium on carbon (Pd/C). acs.orgcapes.gov.brPd/C offers the advantages of easier product purification, lower residual palladium levels in the final product (<6 ppm has been reported), and often allows for catalyst recycling. acs.orgThe reaction solvent may also be changed from ethers like DME to more process-friendly solvents like methanol/water mixtures. acs.org For the amide coupling step, key scale-up considerations include:

Reagent Cost and Availability: EDC and HOBt are common, but their cost can be a factor on a large scale.

Work-up and Purification: The urea byproduct from carbodiimide reagents (like EDC) is water-soluble, which simplifies its removal during aqueous work-up. nih.govCrystallization is the preferred method for purification on a large scale to avoid chromatography.

Thermal Safety: Amide bond formation is typically exothermic. The rate of addition of reagents must be controlled to manage the reaction temperature and prevent runaway reactions.

A multikilogram scale synthesis of a similar biphenyl carboxylic acid derivative successfully utilized a Pd/C-mediated Suzuki coupling, demonstrating the industrial feasibility of this approach. acs.orgcapes.gov.br

Parallel Synthesis and Combinatorial Approaches to Analogues

Parallel synthesis and combinatorial chemistry are powerful tools for rapidly generating libraries of analogues of a target compound for structure-activity relationship (SAR) studies. Solid-phase synthesis is particularly well-suited for these approaches. mdpi.com To create a library of analogues of this compound, a solid-phase strategy could be employed:

Immobilization: A suitable biphenyl scaffold, such as 4-bromobenzoic acid, is anchored to a solid support (e.g., Merrifield resin).

Diversification of Biphenyl Core: The resin-bound aryl bromide can be subjected to a variety of Suzuki-Miyaura coupling reactions using a diverse set of arylboronic acids to create a library of different biphenyl cores.

Amide Bond Formation: The carboxylic acid on the resin is then activated and reacted with a library of different amines, including substituted ethanolamines and other primary or secondary amines, to generate a wide array of final amide products. researchgate.net4. Cleavage: The final compounds are cleaved from the solid support, purified, and screened for desired properties.

This split-and-pool or parallel synthesis approach allows for the systematic modification of both the biphenyl core and the N-substituent, enabling a thorough exploration of the chemical space around the parent molecule. mdpi.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation of N 2 Hydroxyethyl Biphenyl 4 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides a detailed map of the molecular structure of N-(2-hydroxyethyl)biphenyl-4-carboxamide, revealing the precise arrangement of atoms and their chemical environments.

Proton (1H) NMR for Structural Fingerprinting

The ¹H NMR spectrum of this compound offers a unique "fingerprint" of the molecule. The aromatic region of the spectrum is characteristic of a 4-substituted biphenyl (B1667301) system. The protons on the unsubstituted phenyl ring (H-2', H-3', H-4', H-5', H-6') typically appear as a complex multiplet, while the protons on the carboxamide-substituted ring (H-2, H-3, H-5, H-6) present as two distinct doublets due to their symmetrical arrangement.

The signals for the ethyl group attached to the nitrogen atom appear in the aliphatic region. The protons of the methylene (B1212753) group adjacent to the amide nitrogen (N-CH₂) are deshielded by the electron-withdrawing effect of the amide, appearing at a downfield chemical shift compared to the methylene group adjacent to the hydroxyl group (O-CH₂). The protons of the N-H (amide) and O-H (alcohol) groups are also observable and their chemical shifts can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Amide N-H ~8.50 Triplet ~5.5 1H
Biphenyl H-2, H-6 ~7.95 Doublet ~8.4 2H
Biphenyl H-3, H-5 ~7.75 Doublet ~8.4 2H
Biphenyl H-2', H-6' ~7.68 Doublet ~7.6 2H
Biphenyl H-3', H-5' ~7.48 Triplet ~7.6 2H
Biphenyl H-4' ~7.40 Triplet ~7.3 1H
Alcohol O-H ~4.85 Triplet ~5.6 1H
O-CH₂ ~3.55 Quartet ~6.0 2H

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. The spectrum will show a signal for each unique carbon atom. The carbonyl carbon (C=O) of the amide group is highly deshielded and appears significantly downfield, typically above 165 ppm.

The biphenyl moiety presents a set of signals in the aromatic region (120-150 ppm). The carbon atoms directly attached to the other phenyl ring (C-1 and C-1') and the carbon attached to the carboxamide group (C-4) are quaternary and often show distinct chemical shifts. The remaining aromatic carbons appear based on their position and electronic environment. The two aliphatic carbons of the hydroxyethyl (B10761427) group are found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl C=O ~166.5
Biphenyl C-4' ~142.0
Biphenyl C-1 ~139.2
Biphenyl C-4 ~132.8
Biphenyl C-2, C-6 ~129.0
Biphenyl C-3', C-5' ~128.5
Biphenyl C-3, C-5 ~127.8
Biphenyl C-2', C-6' ~126.8
Biphenyl C-1' ~126.5
O-CH₂ ~60.5

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a clear cross-peak between the N-CH₂ and O-CH₂ protons, confirming their adjacent positions in the ethyl chain. It would also show correlations between the coupled aromatic protons on the biphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. columbia.edu This technique would definitively link the proton signals for N-CH₂ and O-CH₂ to their corresponding carbon signals in the ¹³C spectrum. Similarly, each aromatic proton signal would be correlated with its directly bonded aromatic carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu The HMBC spectrum is crucial for connecting the different fragments of the molecule. Key expected correlations include:

A correlation from the amide N-H proton to the carbonyl carbon (C=O) and the N-CH₂ carbon.

Correlations from the biphenyl protons H-3 and H-5 to the carbonyl carbon (C=O), confirming the attachment of the amide group at the C-4 position.

Correlations from the N-CH₂ protons to the carbonyl carbon (C=O), confirming the N-ethyl linkage.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, often overlapping with the N-H stretching vibration of the secondary amide. nih.govresearchgate.net

The amide group gives rise to two prominent bands: the Amide I band, appearing around 1630-1650 cm⁻¹, which is primarily due to the C=O stretching vibration, and the Amide II band, found near 1530-1550 cm⁻¹, resulting from N-H bending and C-N stretching vibrations. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch (Alcohol) ~3350 Broad, Strong
N-H Stretch (Amide) ~3300 Medium (overlaps with O-H)
Aromatic C-H Stretch 3030-3100 Medium
Aliphatic C-H Stretch 2850-2960 Medium
C=O Stretch (Amide I) ~1640 Strong
N-H Bend (Amide II) ~1540 Strong
Aromatic C=C Stretch 1400-1600 Medium-Sharp

Raman Spectroscopy

While the C=O stretch (Amide I) is also visible in the Raman spectrum, it is generally less intense than in the FT-IR spectrum. Aliphatic C-H stretching and bending modes are also observable but are often weaker than the signals from the aromatic system.

Table 4: Predicted Raman Spectroscopy Data for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch ~3060 Strong
Aliphatic C-H Stretch ~2940 Medium
Aromatic Ring Stretch (Breathing) ~1605 Strong
C=O Stretch (Amide I) ~1645 Weak-Medium
Inter-ring C-C Stretch ~1280 Very Strong

Table of Mentioned Compounds

Compound Name

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For this compound, with the elemental formula C₁₅H₁₅NO₂, the expected monoisotopic mass is 241.1103 Da.

Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound, as it typically keeps the molecule intact. In positive ion mode ESI-MS, the compound is expected to be readily protonated at the amide nitrogen or carbonyl oxygen. The primary ion observed would be the protonated molecule, [M+H]⁺. Depending on the solvent and analytical conditions, other adducts, such as the sodium adduct [M+Na]⁺, may also be detected.

Table 1: Predicted ESI-MS Ions for this compound

Ion SpeciesFormulaCalculated m/z
[M+H]⁺[C₁₅H₁₆NO₂]⁺242.1176
[M+Na]⁺[C₁₅H₁₅NO₂Na]⁺264.0995
[2M+H]⁺[C₃₀H₃₁N₂O₄]⁺483.2278

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of a molecule. For this compound, HRMS would be used to verify the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass. An HRMS analysis of the [M+H]⁺ ion would be expected to yield a mass measurement within a few parts per million (ppm) of the calculated value of 242.1176 Da.

Collision-induced dissociation (CID) within the mass spectrometer would lead to predictable fragmentation of the parent ion. The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. Key bond cleavages are anticipated at the amide linkage and along the hydroxyethyl side chain.

Table 2: Predicted Major Fragment Ions in HRMS/MS of this compound

Predicted Fragment Ion (m/z)Structure / Origin
181.0703Biphenyl-4-carbonyl cation, [C₁₃H₉O]⁺, from cleavage of the C-N amide bond.
152.0621Biphenyl cation, [C₁₂H₈]⁺, following loss of CO from the 181 m/z fragment.
61.0546[C₂H₇NO]⁺, representing the protonated 2-aminoethanol portion.
44.0495[C₂H₆N]⁺, from alpha-cleavage of the hydroxyethyl side chain with loss of CH₂O.

X-ray Crystallography for Three-Dimensional Molecular Conformation

Although a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), its solid-state conformation can be inferred from the analysis of analogous compounds containing biphenyl and N-substituted carboxamide moieties.

The molecular packing in the solid state is heavily influenced by intermolecular forces. The presence of both hydrogen bond donors (N-H and O-H) and acceptors (C=O and O-H) suggests that the crystal lattice will be dominated by a robust network of hydrogen bonds. Molecules are likely to arrange in chains or sheets to maximize these favorable interactions, a common feature in the crystal structures of primary and secondary amides.

The primary intermolecular interactions expected to govern the crystal packing are hydrogen bonds. Specifically, two strong interactions are predicted:

Amide N-H···O=C Hydrogen Bond: This is a classic and highly directional interaction that typically leads to the formation of one-dimensional chains or dimeric motifs between adjacent molecules.

Hydroxyl O-H···O Hydrogen Bond: The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially linking to the carbonyl oxygen (O-H···O=C) or the hydroxyl oxygen of a neighboring molecule (O-H···O-H). This contributes to a stable, three-dimensional network.

In addition to strong hydrogen bonds, weaker C-H···π interactions involving the aromatic rings of the biphenyl group are also plausible, further stabilizing the crystal packing.

Table 3: Predicted Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorCommon Motif
Hydrogen BondAmide (N-H)Carbonyl (C=O)Chains, Dimers
Hydrogen BondHydroxyl (O-H)Carbonyl (C=O)Cross-linking chains
Hydrogen BondHydroxyl (O-H)Hydroxyl (O-H)Cross-linking chains
Non-CovalentAromatic (C-H)π-system of Phenyl RingStacking stabilization

The conformation of the biphenyl moiety is defined by the dihedral (twist) angle between the two phenyl rings. In the gaseous state, biphenyl has a dihedral angle of approximately 45° due to steric hindrance between the ortho-hydrogens. libretexts.org In the solid state, however, crystal packing forces can significantly influence this angle. nih.gov While unsubstituted biphenyl is planar in its crystal form, substituted biphenyls typically exhibit a non-planar conformation. acs.orgresearchgate.net For 4-substituted biphenyls, the dihedral angle can vary widely depending on the nature of the substituents and the intermolecular interactions. Based on structurally related compounds, the dihedral angle for this compound in the solid state is expected to be in the range of 20° to 50°, representing a balance between intramolecular steric effects and the energetic advantages of efficient crystal packing. researchgate.net

Advanced Chromatographic Techniques for Purity and Identity Confirmation

In the synthesis and characterization of this compound, advanced chromatographic techniques are indispensable for verifying the purity and confirming the identity of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools employed for these purposes, each offering unique advantages in the analysis of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of this compound due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds. A reversed-phase HPLC method is typically the most suitable approach for a molecule of this polarity and structure.

Methodology and Findings

While specific application notes for this compound are not extensively detailed in publicly available literature, a robust HPLC method can be developed based on the chromatographic behavior of analogous compounds, such as other biphenyl derivatives and N-substituted amides. scielo.brsielc.com The biphenyl core imparts significant hydrophobicity, while the carboxamide and hydroxyl groups add polarity, making a C18 stationary phase an excellent choice for achieving optimal retention and separation.

A typical HPLC method would involve a C18 column with a gradient elution profile to ensure the separation of the main compound from any potential starting materials (e.g., biphenyl-4-carboxylic acid, 2-aminoethanol), byproducts, or degradation products. The mobile phase would likely consist of a mixture of an aqueous component (such as water with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration, would effectively elute non-polar impurities after the more polar main compound.

Detection is most commonly achieved using a UV detector, as the biphenyl ring system possesses a strong chromophore that absorbs significantly in the UV region, typically around 254 nm. A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment.

Hypothetical HPLC Parameters for this compound Analysis:

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~10-15 minutes (highly dependent on the specific gradient and column)

Under these conditions, this compound would be well-retained and should elute as a sharp, symmetrical peak. The purity of the compound can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For identity confirmation, the retention time of the sample peak can be compared to that of a certified reference standard.

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography is particularly useful for the detection and quantification of volatile byproducts or residual solvents that may be present in the final product from the synthesis of this compound. The compound itself has a relatively high boiling point and contains polar functional groups, which can make direct GC analysis challenging due to potential thermal degradation in the injector or on the column. nih.gov However, for the analysis of more volatile species, GC is an ideal technique.

Methodology and Findings

Potential volatile byproducts could include unreacted starting materials with sufficient volatility or side-products from the reaction. For instance, if the synthesis involves the use of volatile solvents, GC can be used to quantify their residual amounts.

A standard GC analysis would employ a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-polysiloxane. A flame ionization detector (FID) is generally used for its high sensitivity to organic compounds. For unambiguous identification of unknown volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, as it provides mass spectral data that can be used to elucidate the structure of the eluted compounds.

Given the thermal lability of many organic molecules, a careful optimization of the GC inlet temperature and oven temperature program is crucial to avoid degradation of any less volatile byproducts that might be of interest. nih.gov It is also possible to derivatize the target compound to increase its volatility and thermal stability for GC analysis, for example, by silylating the hydroxyl group.

Hypothetical GC Parameters for Analysis of Volatile Byproducts:

ParameterValue
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen at a constant flow rate
Inlet Temperature 250 °C (Split/Splitless mode)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C (FID)

This method would be suitable for identifying and quantifying a range of potential volatile impurities. The retention times of known potential byproducts would be established by injecting standards, and the concentration of any identified impurity can be determined using a calibration curve.

Structure Activity Relationship Sar Studies and Ligand Design Principles for N 2 Hydroxyethyl Biphenyl 4 Carboxamide Analogues

Enzyme Inhibitory Potency and Selectivity Profiling

The biphenyl-4-carboxamide core is a key structural motif in the design of various enzyme inhibitors. Modifications to this structure have led to the development of potent and selective agents against several enzyme classes.

Analogues of N-(2-hydroxyethyl)biphenyl-4-carboxamide have been investigated as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a lysosomal enzyme responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). nih.govsemanticscholar.org SAR studies have highlighted the importance of the biphenyl (B1667301) moiety for potent inhibition.

Research has identified compounds where the core structure is modified, such as in 1-(2-biphenyl-4-yl)ethyl-carbonyl pyrrolidine, as a potent, reversible, and competitive NAAA inhibitor with an IC50 value of 2.12 µM. nih.govsemanticscholar.org The design strategy evolved from general amidase inhibitors, indicating that the biphenyl group significantly enhances potency against NAAA. nih.gov Computational docking and mutagenesis studies suggest that the biphenyl group of these analogues interacts with residues flanking the catalytic pocket, such as asparagine 209, effectively blocking substrate entry. semanticscholar.org The ability of these compounds to increase intracellular PEA levels in macrophages underscores their potential as anti-inflammatory agents. nih.gov

CompoundNAAA Inhibitory Potency (IC50)Inhibition TypeReference
1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine2.12 ± 0.41 µMReversible, Competitive nih.govsemanticscholar.org

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs). researchgate.netresearchgate.net It functions as a zinc metallohydrolase, converting N-acyl-phosphatidylethanolamines (NAPEs) into NAEs and phosphatidic acid. vanderbilt.edunih.gov While various small molecule inhibitors of NAPE-PLD have been reported, including quinazolinedione sulfonamide derivatives and pyrimidine-4-carboxamides like LEI-401, a direct structure-activity relationship for this compound analogues as NAPE-PLD inhibitors is not extensively documented in the available literature. researchgate.net The development of potent and selective NAPE-PLD inhibitors remains an area of active research to better understand the role of this enzyme in physiological and pathological processes. researchgate.netnih.gov

The biphenyl-carboxamide scaffold has been incorporated into molecules designed to inhibit carbonic anhydrases (CAs), a family of zinc metalloenzymes crucial for processes like pH regulation. mdpi.commdpi.com The primary challenge in designing CA inhibitors is achieving selectivity among the 15 human isoforms to avoid off-target side effects, with CA II being a common anti-target due to its high abundance. mdpi.com

SAR studies on benzenesulfonamides that incorporate carboxamide moieties show that the nature and position of substituents on the aromatic rings heavily influence inhibitory activity and isoform selectivity. For instance, in a series of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1H-pyrazole-5-carboxamides, the substitution on a phenyl ring attached to the pyrazole (B372694) core dictates the potency against different CA isoforms (hCA I, II, IX, and XII). mdpi.com While direct data for this compound is limited, the principles suggest that the biphenyl group would occupy the hydrophobic half of the CA active site, and modifications to it could modulate interactions with residues at the rim of the active site, thereby influencing selectivity. researchgate.net The design of isoform-selective inhibitors often involves exploiting structural differences between the active sites of the various CA isozymes. nih.gov

Compound ClassTarget IsoformsKey SAR ObservationReference
N-{2-[4-(Aminosulfonyl)phenyl]ethyl}-3-(phenyl)-1H-pyrazole-5-carboxamideshCA I, II, IX, XIISubstituents on the phenyl ring significantly alter isoform selectivity and inhibitory potency (Ki values ranging from nanomolar to micromolar). mdpi.com
N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamideshCA IX, XIIShowed potent, submicromolar inhibition against tumor-associated hCA IX and XII, with inactivity against off-target hCA I and II. nih.gov

Based on the available scientific literature, there is currently no specific information detailing the modulatory effects or structure-activity relationships of this compound or its direct analogues on Histone Demethylase 6 (KDM6).

Analogues incorporating the biphenyl-4-carbonyl moiety have been identified as potent inhibitors of falcipain-2 (FP-2), a critical cysteine protease of Plasmodium falciparum, the parasite responsible for malaria. nih.govfrontiersin.org FP-2 is essential for the parasite's life cycle, as it degrades host hemoglobin to provide amino acids. frontiersin.orgnih.gov

Specifically, the indole (B1671886) carboxamide derivative, N-{3-[(biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide, was reported as a potent dual inhibitor of FP-2 and its homologue FP-3. nih.govfrontiersin.org The biphenyl-4-carbonyl group is a crucial part of the molecule's pharmacophore. Molecular simulations suggest that these inhibitors act by preventing substrate access to the catalytic residues in the enzyme's active site. frontiersin.org The design of such non-peptidyl small molecule inhibitors is a key strategy in the development of novel antimalarial drugs targeting these essential proteases. nih.govnih.gov

CompoundTarget EnzymeSignificanceReference
N-{3-[(biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamideFalcipain-2 and Falcipain-3A potent dual inhibitor, highlighting the utility of the biphenyl-4-carbonyl scaffold in antimalarial drug design. nih.govfrontiersin.org

Receptor Ligand Interactions and Functional Modulation

Beyond enzyme inhibition, the biphenyl moiety is a cornerstone in the design of ligands that modulate receptor functions, particularly in mediating or disrupting protein-protein interactions (PPIs).

An important example is the development of small-molecule inhibitors targeting the programmed death-1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint. nih.gov Biphenyl-based compounds have been designed to disrupt this interaction, which is a key mechanism used by cancer cells to evade the immune system. The biphenyl group serves as a critical anchor for these inhibitors. nih.gov

Structural and computational studies reveal that the biphenyl moiety fits snugly into a hydrophobic pocket on the PD-L1 surface, defined by residues such as Ile54, Tyr56, Met115, and Ala121. It establishes key stabilizing interactions, including a T-shaped π-π stacking interaction with Tyr56 from one PD-L1 monomer and another π-π stacking interaction with Tyr56 from the partnering monomer in the homodimer. nih.gov These interactions are fundamental to the ligand's high affinity and ability to block the PD-1/PD-L1 binding event. The design principles derived from these studies guide the development of next-generation small-molecule cancer immunotherapies. nih.gov

Dopamine D3 Receptor (D3R) Binding and Efficacy

The Dopamine D3 Receptor (D3R) is a key target in the central nervous system for treating neuropsychiatric disorders, including addiction. Analogues of biphenyl carboxamide have been explored as D3R ligands, with SAR studies revealing critical features for high affinity and selectivity.

For high-affinity binding at D3 receptors, an extended aryl amide is generally beneficial. Replacing the biphenyl moiety with a smaller aryl ring or an alkyl substituent often leads to a loss of D3/D2 selectivity. nih.gov In a series of O-biphenyl carbamates designed as dual modulators of D3R and Fatty Acid Amide Hydrolase (FAAH), introducing a p-biphenyl group at the O-side of the carbamate (B1207046) was found to be a key strategy for achieving a potent dual modulator profile. Conversely, introducing a carboxamide in the distal m-biphenyl ring significantly diminished activity against the D3R.

Further studies on related arylpiperazinylalkyl derivatives have shown that the nature of the aromatic system is crucial. For instance, in a series of {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides, extending the aromatic system, such as with a 4-phenoxyphenyl derivative, resulted in low nanomolar affinity for D3 receptors. researchgate.net Similarly, replacing a 2-methoxy substitution with a 2,3-dichloro pattern on the phenylpiperazine moiety can increase D3 affinity by tenfold. researchgate.net These findings underscore the importance of the biphenyl group and its substitution patterns in optimizing interactions within the D3R binding pocket.

Table 1: Impact of Biphenyl Modifications on D3R Affinity
Compound SeriesModificationEffect on D3R AffinityReference
O-Biphenyl CarbamatesIntroduction of p-biphenyl groupPotent dual D3R/FAAH modulation-
O-Biphenyl CarbamatesCarboxamide on distal m-biphenyl ringSeverely reduced D3R activity-
Arylpiperazinylalkyl CarboxamidesExtended aromatic system (e.g., 4-phenoxyphenyl)Low nanomolar affinity (e.g., Ki = 1.6 nM) researchgate.net
Arylpiperazinylalkyl Carboxamides2,3-dichloro substitution on phenylpiperazine~10-fold increase in affinity researchgate.net

Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) Agonism/Antagonism

Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) is a nuclear receptor that plays a critical role in lipid metabolism, making it a target for drugs treating dyslipidemia. nih.govfrontiersin.org SAR studies on biphenyl and biaryl analogues have identified key structural elements for potent and selective PPAR-α agonism.

In a series of biaryl aniline (B41778) PPAR-α agonists, the biphenyl aniline structure was found to be sensitive to functionalization on the B-ring (the second phenyl ring). mdpi.com These studies indicated that the steric bulk of substituents on the distal benzene (B151609) ring significantly influences PPAR activity. nih.gov For example, the introduction of a bulky 4-adamantyl substituent on a phenylpropanoic acid derivative resulted in a well-balanced PPAR-pan agonist. nih.gov This highlights that the biphenyl scaffold can be extended or modified with bulky groups to enhance interactions within the large, Y-shaped ligand-binding pocket of PPARs. nih.govnih.gov

Furthermore, the acidic headgroup is a common feature in many PPAR agonists. However, research into non-carboxylic acid derivatives has shown that moieties like acetamide (B32628) can also confer potent agonistic activity, suggesting flexibility in the design of the headgroup.

Table 2: SAR of Biphenyl Analogues as PPAR-α Agonists
Compound SeriesStructural FeatureImpact on PPAR-α ActivityReference
Biaryl AnilinesB-ring functionalizationSensitive to substitution, affects potency mdpi.com
Phenylpropanoic AcidsSteric bulk on distal benzene ring (e.g., 4-adamantyl)Important influence on activity, can lead to pan-agonism nih.gov
Acetamide-based agonistsReplacement of carboxylic acid with acetamideCan maintain potent agonistic activity-

FimH Antagonist Activity and Anti-Adhesive Properties

The FimH adhesin, located on the tip of type 1 pili of uropathogenic E. coli (UPEC), is a crucial virulence factor for urinary tract infections (UTIs) as it mediates bacterial adhesion to mannosylated proteins on bladder cells. nih.govmdpi.com Biphenyl mannosides, which are structurally related to this compound through the presence of the biphenyl core, have been developed as potent FimH antagonists.

SAR studies have established that the biphenyl moiety extends into a hydrophobic region of the FimH binding site known as the "tyrosine gate," engaging in favorable π-stacking interactions. mdpi.comresearchgate.net Modifications to the biphenyl rings are critical for optimizing binding affinity. A key finding is that substitution on the phenyl ring directly attached to the mannose sugar at the ortho position leads to a substantial increase in potency. nih.govresearchgate.net This enhancement is attributed to increased hydrophobic interactions with residues such as Ile13, Tyr137, and Tyr48. researchgate.netacs.org

For example, introducing an ortho-methyl group to a biphenyl mannoside amide improved biofilm prevention activity by 8-fold compared to the unsubstituted analogue. nih.gov A similar trend was observed with other ortho-substituents, where potency followed the order of CF3 > Me > Cl. nih.gov Furthermore, electronegative substituents in the para-position on the outer phenyl ring can also increase efficacy by about an order of magnitude. researchgate.net

Table 3: SAR of Biphenyl Mannosides as FimH Antagonists
CompoundBiphenyl Ring SubstitutionBiofilm Prevention IC50 (µM)Reference
Mannoside 2 (Methyl Amide)Unsubstituted1.35 nih.gov
Mannoside 5aortho-Cl0.52 nih.gov
Mannoside 5bortho-Me0.16 nih.gov
Mannoside 5cortho-CF30.13 nih.gov

Endocannabinoid Receptor CB1 Interaction

The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor primarily expressed in the brain and is the main target of endocannabinoids. Biphenyl carboxamide analogues have been investigated for their interaction with CB1 receptors. SAR studies on these compounds have shown that substituents on the biphenyl rings are key determinants of the activity profile. researchgate.net

While initially synthesized as precursors to other compounds, certain biphenyl analogues demonstrated high affinity for the CB2 receptor with substantial selectivity over the CB1 receptor. researchgate.net For inverse agonists based on a diphenyl purine (B94841) scaffold, replacing the 4-chlorophenyl group at the 9-position with more polar groups was a successful strategy to improve physicochemical properties while maintaining potent inverse agonism at the human CB1 receptor. nih.gov This indicates that the nature and position of substituents on the biphenyl system can be tuned to modulate affinity, selectivity, and drug-like properties for CB1 ligands.

Beta-3 Adrenergic Receptor Modulating Activity

The beta-3 adrenergic receptor (β3-AR) is involved in regulating metabolic processes and bladder function, making it a therapeutic target for conditions like overactive bladder (OAB) and potentially obesity. nih.govwikipedia.org A novel class of potent and selective human β3-AR agonists has been identified based on a biphenyl analogue structure containing a benzoic acid moiety. nih.gov

SAR studies on this series revealed that more lipophilic substitutions on the terminal phenyl ring of the biphenyl scaffold improved both potency and selectivity. nih.gov Further optimization involved modifying the "left-hand side" (LHS) and central part of the biphenyl series. Replacing a 3-chlorophenyl moiety in the LHS with 3-pyridyl rings helped to adjust lipophilicity. nih.gov A significant enhancement in potency was achieved by introducing a methyl group at the alpha-position of the phenethylamine (B48288) moiety, which serves as the core of the molecule. nih.gov Additionally, replacing the two-carbon linker in the central part of the molecule with an ethoxy-based linker led to improved potency and pharmacokinetic profiles. nih.gov These modifications resulted in second-generation biphenyl compounds with high in vivo efficacy in OAB models. nih.gov

Table 4: SAR of Biphenyl Derivatives as β3-AR Agonists
Compound SeriesModificationEffectReference
Biphenyl Benzoic AcidsLipophilic substitution on terminal phenyl ringImproved potency and selectivity nih.gov
Second-Gen BiphenylsReplacement of 3-chlorophenyl with 3-pyridylAdjusted lipophilicity nih.gov
Second-Gen Biphenylsα-Methyl on phenethylamine coreGreatly enhanced potency nih.gov
Second-Gen BiphenylsEthoxy-based linkerImproved potency and PK profile nih.gov

Impact of Structural Modifications on Biological Activity

Role of Biphenyl Substituent Patterns on Target Affinity

The substitution pattern on the biphenyl rings is a critical determinant of target affinity and selectivity across different receptor families for analogues of this compound. The specific position and electronic nature of the substituents dictate the molecule's ability to form optimal interactions within the respective binding pockets.

For FimH Antagonists: The most dramatic effect is seen with ortho-substitution on the phenyl ring attached to the mannose moiety, which results in significant potency enhancements. nih.govresearchgate.net This is rationalized by improved hydrophobic interactions within the "tyrosine gate" of the FimH binding pocket. researchgate.netacs.org Para-substitution with electronegative groups on the outer phenyl ring also boosts activity. researchgate.net

For PPAR-α Agonists: The distal phenyl ring (B-ring) is sensitive to functionalization, and its substitution with bulky groups can significantly influence activity, even leading to pan-PPAR agonism. mdpi.comnih.gov This suggests that the biphenyl tail region explores a flexible and spacious part of the PPAR ligand-binding pocket.

For Beta-3 Adrenergic Receptor Agonists: Lipophilic substituents on the terminal phenyl ring of the biphenyl core were found to enhance both potency and selectivity, indicating that this region interacts with a hydrophobic pocket in the β3-AR. nih.gov

For CB1 Receptor Ligands: Substituents on the biphenyl rings are known to be mainly responsible for the activity profile. researchgate.net Replacing a substituted phenyl group with more polar moieties can be used to fine-tune physical properties and potentially limit brain penetration while maintaining high affinity. nih.gov

Influence of the Amide Linker and 2-Hydroxyethyl Side Chain Conformation

Research on related peptoids has shown that N-substituted glycines with N-hydroxy amide side chains strongly favor a trans conformation of the amide bond in the backbone. nih.gov This preference for a trans conformation can reduce the conformational flexibility of the molecule, which can be advantageous for binding to a specific target by lowering the entropic penalty of binding. While this compound is not a peptoid, the principles of amide bond conformation are transferable. The steric hindrance and electronic properties of the biphenyl and 2-hydroxyethyl groups will influence the rotational barrier around the amide C-N bond.

The 2-hydroxyethyl side chain introduces a hydroxyl group capable of forming hydrogen bonds. This feature can be crucial for anchoring the ligand to its target protein through interactions with amino acid residues. The flexibility of this side chain allows it to adopt various conformations to optimize these hydrogen bonding interactions within a binding pocket. Studies on other N-substituted amides have highlighted that the nature of the N-alkyl group significantly affects the hydration and dynamics of the amide group, which can, in turn, influence ligand-receptor interactions. mdpi.com

Furthermore, the conformation of the amide moiety itself has been a subject of study in various contexts. For instance, in a study of hindered chiral amides, it was observed that significant steric crowding around the amide functionality leads to higher rotational barriers, suggesting that the substituents on the amide nitrogen can enforce a more rigid conformation. researchgate.net

Stereochemical Determinants of Potency and Selectivity

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can dramatically affect its biological activity. mdpi.com For analogues of this compound that contain chiral centers, the potency and selectivity are often dependent on the specific stereoisomer. Chiral centers could be introduced in the biphenyl rings or on the 2-hydroxyethyl side chain (for example, by substitution).

Generally, enantiomers of a chiral drug can exhibit different pharmacological activities, with one enantiomer (the eutomer) being significantly more potent than the other (the distomer). This difference arises from the distinct ways in which the enantiomers can interact with a chiral biological target, such as a receptor or an enzyme active site. mdpi.com The specific spatial orientation of functional groups in the eutomer allows for a more optimal fit and interaction with the binding site, leading to a stronger biological response.

In a study on chiral 3-Br-acivicin isomers and their derivatives, it was found that only the isomers with a specific stereochemistry [(5S, αS)] showed significant antiplasmodial activity. This was attributed to a stereoselective uptake mechanism, likely mediated by an amino acid transport system. mdpi.com While the specific targets for this compound analogues may differ, this example underscores the critical role that stereochemistry can play in determining biological activity, including aspects like cellular uptake.

For biphenyl-containing compounds, another layer of stereochemistry can arise from atropisomerism, where restricted rotation around the single bond connecting the two phenyl rings leads to stable, non-superimposable conformers. The presence of bulky substituents at the ortho positions of the biphenyl rings can hinder free rotation, giving rise to axial chirality. rsc.org The specific atropisomer can influence how the molecule fits into a binding pocket, thereby affecting its potency and selectivity. This has been explored in probes for sensing the absolute configuration of chiral acids. mdpi.com

Pharmacophore Elucidation and Key Recognition Elements

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. semanticscholar.org For this compound analogues, a general pharmacophore model can be hypothesized based on its structural features and by drawing analogies from related classes of compounds. The key recognition elements likely include:

Two Aromatic Rings: The biphenyl scaffold provides two aromatic rings that can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the target's binding pocket. The relative orientation of these rings is crucial for optimal interaction. acs.org

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide linker serves as a potent hydrogen bond acceptor.

Hydrogen Bond Donor: The N-H group of the amide linker acts as a hydrogen bond donor.

Hydrogen Bond Donor/Acceptor: The hydroxyl group of the 2-hydroxyethyl side chain can function as both a hydrogen bond donor and acceptor.

The spatial arrangement of these features is critical. Pharmacophore mapping studies on various classes of inhibitors have demonstrated the importance of the distances and angles between these key elements. researchgate.netnih.gov For instance, in the design of fatty acid amide hydrolase (FAAH) inhibitors, the presence of an electrophilic carbonyl group and an activating heterocycle are key pharmacophoric features. nih.gov

The general workflow for developing a pharmacophore model involves identifying a set of active compounds, determining their low-energy conformations, and aligning them to identify common chemical features that are essential for activity. semanticscholar.org Such a model can then be used in virtual screening campaigns to identify new compounds with potentially similar biological activity. grafiati.com

Table 1: Hypothesized Pharmacophoric Features of this compound Analogues

FeaturePotential Interaction
Aromatic Ring 1Hydrophobic interaction, π-π stacking
Aromatic Ring 2Hydrophobic interaction, π-π stacking
Amide Carbonyl (C=O)Hydrogen bond acceptor
Amide N-HHydrogen bond donor
Hydroxyl Group (-OH)Hydrogen bond donor/acceptor

Multi-Target Directed Ligand (MTDL) Design Strategies Incorporating the Biphenyl Carboxamide Scaffold

The multifactorial nature of complex diseases has spurred the development of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. researchgate.net The biphenyl carboxamide scaffold is a versatile platform for the design of MTDLs due to its favorable physicochemical properties and its ability to be readily modified to incorporate pharmacophoric elements for different targets. nih.gov

One strategy for designing MTDLs is to link two or more pharmacophores for different targets into a single molecule. The biphenyl core can serve as a rigid scaffold to which different functional groups or side chains can be attached, each targeting a specific protein. nih.gov For example, in the development of histamine (B1213489) H3 receptor antagonists with anticholinesterase activity, a 4,4'-biphenyl scaffold was used to link basic terminal groups that interact with the H3 receptor, while some of these compounds also showed inhibitory activity against cholinesterase. nih.gov

Another approach involves the modification of an existing scaffold that has some affinity for multiple targets. By systematically exploring the structure-activity relationships, the molecule can be optimized to achieve a desired balance of activities. The biphenyl carboxamide structure is present in inhibitors of various enzymes, such as fatty acid amide hydrolase (FAAH) and protein kinase PKMYT1, making it a promising starting point for developing dual inhibitors. researchgate.netnih.govbohrium.com

Computational Chemistry and in Silico Modeling of N 2 Hydroxyethyl Biphenyl 4 Carboxamide

Quantum Chemical Calculations for Electronic Properties

There is no published data from quantum chemical calculations (such as Density Functional Theory - DFT) detailing the electronic properties (e.g., HOMO-LUMO energies, electrostatic potential maps) of N-(2-hydroxyethyl)biphenyl-4-carboxamide.

Further experimental and computational research is required to elucidate the specific molecular interactions, structure-activity relationships, and electronic characteristics of this compound.

Density Functional Theory (DFT) for Geometrical Optimization and Vibrational Analysis

Once the optimized geometry is obtained, vibrational analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net By comparing the computed vibrational spectra with experimental data, the accuracy of the optimized structure can be validated. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the C=O and N-H bonds in the amide group, or the vibrations of the biphenyl (B1667301) rings.

Table 1: Predicted Geometrical Parameters for Key Functional Groups

Parameter Functional Group Typical Calculated Value
Bond Length C=O (Amide) ~1.23 Å
Bond Length C-N (Amide) ~1.37 Å
Bond Length N-H (Amide) ~1.01 Å
Bond Angle O=C-N (Amide) ~122°
Dihedral Angle Phenyl-Phenyl ~40-55°

Note: These are representative values based on DFT calculations of similar molecular structures.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, charge transfer, and intra- and intermolecular interactions within a molecular system. nih.govresearchgate.net For this compound, NBO analysis can reveal key details about its electronic structure and bonding. It provides insights into the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals.

Table 2: Representative NBO Donor-Acceptor Interactions

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP (N) π* (C=O) > 50 Amide Resonance
LP (O) σ* (N-H) Variable Intramolecular H-Bonding
LP (O) σ* (C-N) Variable Hyperconjugation

Note: LP denotes a lone pair orbital. E(2) values are illustrative for typical amide-containing systems.

HOMO/LUMO Analysis for Molecular Reactivity and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energies of these orbitals and the gap between them are crucial descriptors of a molecule's chemical reactivity and electronic properties. thaiscience.info The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, acting as an electron acceptor, is related to the electron affinity. mdpi.com

For this compound, the HOMO is likely to be distributed over the electron-rich biphenyl ring system and the amide group. In contrast, the LUMO may be localized more on the carbonyl group and the aromatic rings, which can accept electron density.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov Conversely, a small energy gap suggests the molecule is more polarizable and reactive. nih.gov These calculations are fundamental for predicting how the molecule will interact with other chemical species and for understanding its electronic absorption spectra, as the HOMO-LUMO transition is often the lowest energy electronic excitation. thaiscience.info

Table 3: Quantum Chemical Parameters from FMO Analysis

Parameter Formula Significance
HOMO Energy (EHOMO) - Electron-donating ability
LUMO Energy (ELUMO) - Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO Chemical reactivity, stability
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Resistance to charge transfer
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Electron-attracting power

Electrostatic Potential (ESP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.net The ESP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green represents areas of neutral potential.

For this compound, the ESP map would likely show a region of high negative potential (red) around the carbonyl oxygen and the hydroxyl oxygen, highlighting these as primary sites for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atom of the amide group (N-H) and the hydroxyl group (O-H) would exhibit positive potential (blue), identifying them as sites for nucleophilic attack and hydrogen bond donation. Computational studies on related biphenyl derivatives have used ESP maps to correlate substitution patterns with the molecule's properties. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Flexibility

While quantum mechanics methods like DFT are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and flexibility of a molecule over time. beilstein-journals.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how this compound behaves in a simulated environment, such as in a solvent like water.

These simulations provide valuable information on the molecule's dynamic behavior, including the rotation around single bonds, such as the bond connecting the two phenyl rings and the bonds in the hydroxyethyl (B10761427) side chain. By tracking the molecule's trajectory over nanoseconds or longer, one can identify the most stable conformations and the energy barriers between them. MD simulations are particularly useful for understanding how the molecule might interact with a biological target, such as a protein binding pocket, by revealing which conformations are accessible and how the molecule can adapt its shape. researchgate.net

Virtual Screening and De Novo Design Approaches for Novel Biphenyl Carboxamide Scaffolds

The biphenyl carboxamide scaffold is a common pharmacophore in drug discovery. acs.orgnih.gov Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. acs.org Starting with the this compound structure, virtual screening can be used to find other molecules with similar shapes and electrostatic properties that might exhibit comparable or enhanced biological activity.

De novo design, on the other hand, is an approach where novel molecular structures are built computationally from scratch or by modifying an existing scaffold. Algorithms can be used to "grow" molecules within the constraints of a target's binding site or to assemble new structures from smaller chemical fragments. Both virtual screening and de novo design can be applied to the biphenyl carboxamide scaffold to explore vast chemical space efficiently. researchgate.net These methods accelerate the discovery of new lead compounds by prioritizing which molecules to synthesize and test in the laboratory, saving significant time and resources. nih.govacs.org

Advanced Biological Evaluation Methodologies for N 2 Hydroxyethyl Biphenyl 4 Carboxamide in Research Settings

Enzymatic Assays for Kinetic and Inhibitory Characterization (In Vitro)

Initial evaluation of N-(2-hydroxyethyl)biphenyl-4-carboxamide focuses on its direct interaction with purified target enzymes. These assays are fundamental for determining the compound's inhibitory potency and understanding the nature of the enzyme-inhibitor interaction.

The half-maximal inhibitory concentration (IC50) is a primary metric for quantifying the potency of an inhibitor. It represents the concentration of the compound required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. nih.gov However, the IC50 value can be influenced by factors such as enzyme and substrate concentrations. nih.gov Therefore, the inhibition constant (Ki) is often calculated to provide a more absolute measure of binding affinity, independent of experimental conditions. nih.gov

For this compound (ARN2508), enzymatic assays are crucial for determining its potency against both FAAH and COX enzymes. Studies have distinguished the activity of its different stereoisomers. For instance, the (S)-enantiomer of ARN2508 is a significantly more potent inhibitor of COX-1 than the (R)-enantiomer. researchgate.net

Table 1: Inhibitory Potency (IC50) of this compound (ARN2508) Enantiomers against COX-1

Enantiomer Target Enzyme IC50 Value
(S)-ARN2508 COX-1 7.0 nM
(R)-ARN2508 COX-1 4.6 µM

Data sourced from Goodman et al. researchgate.net

Enzyme kinetic studies are performed to determine the mechanism by which this compound inhibits its target enzymes. These studies can differentiate between various modes of inhibition, such as competitive, non-competitive, and uncompetitive, by analyzing enzyme reaction rates at varying substrate and inhibitor concentrations. nih.govnih.gov

Many inhibitors of FAAH function through a covalent mechanism, where the inhibitor forms a stable bond with a key amino acid residue in the enzyme's active site. nih.govnih.gov Carbamate-based inhibitors, for example, are known to inactivate FAAH by covalently carbamylating the catalytic serine nucleophile (Ser241). nih.govnih.gov Kinetic analyses can reveal this type of irreversible inhibition, characterized by a time-dependent decrease in enzyme activity. Elucidating this mechanism is vital for understanding the inhibitor's duration of action and for designing further studies.

Cell-Based Assays for Cellular Pathway Modulation (In Vitro/Ex Vivo)

Following enzymatic characterization, cell-based assays are employed to confirm that the compound can engage its target within a complex cellular environment and elicit the expected functional response.

To assess the activity of this compound in a biological context, researchers utilize cell line models that endogenously or recombinantly express the target enzymes, such as FAAH. nih.gov A common approach involves treating these cells with the compound and measuring the inhibition of FAAH activity directly within the cell lysate.

Target engagement can be further confirmed using advanced techniques like the Cellular Thermal Shift Assay (CETSA). This method assesses the binding of a ligand to its target protein in intact cells by measuring changes in the protein's thermal stability. nih.gov A successful engagement of this compound with FAAH would result in an increased thermal stability of the FAAH protein.

The primary function of FAAH is the degradation of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide (B1667382) (AEA). nih.govresearchgate.net Consequently, the most important downstream biological marker for a FAAH inhibitor is the level of these endogenous substrates.

Inhibition of FAAH by this compound is expected to block the degradation of AEA and other NAEs, leading to their accumulation within the cells. nih.govnih.gov This can be measured using techniques such as liquid chromatography-mass spectrometry (LC-MS) to quantify the changes in NAE levels in cell cultures or tissue samples following treatment with the compound. An increase in these markers serves as direct evidence of the compound's functional impact on the targeted cellular pathway.

Table 2: Expected Outcome of FAAH Inhibition on Downstream Markers

Compound Treatment Target Enzyme Action Expected Biomarker Change
This compound FAAH Inhibition Increase in Anandamide (AEA) levels

Receptor Binding Studies and Functional Reporter Assays

To ensure the specificity of a compound and identify any potential off-target effects, a panel of receptor binding and functional assays is often utilized. This is particularly important for a molecule like this compound, which acts on the endocannabinoid system—a network with multiple receptor types.

Receptor binding studies, typically using radioligand displacement assays, can determine if the compound binds to other relevant receptors, such as cannabinoid receptors (CB1, CB2) or opioid receptors. mdpi.comresearchgate.net In these assays, the ability of this compound to displace a known high-affinity radiolabeled ligand from its receptor is measured. A lack of displacement would indicate specificity for its primary enzyme targets over the tested receptors.

Functional reporter assays complement binding studies by assessing whether any potential binding to a receptor results in a functional response (i.e., agonism or antagonism). These assays are often conducted in engineered cell lines that express a specific receptor and a reporter gene (e.g., luciferase) linked to a receptor-activated signaling pathway. An agonist would activate the receptor and produce a signal, while an antagonist would block the signal produced by a known agonist. These studies are crucial for building a comprehensive pharmacological profile of this compound and confirming that its biological effects are mediated through the intended mechanism of enzyme inhibition.

Assessment of Antimicrobial Activity against Pathogenic Microorganisms

No research data was found specifically detailing the evaluation of the antimicrobial activity of this compound against pathogenic microorganisms. Therefore, no data tables or detailed research findings can be provided for this section.

Evaluation of Antitumor Activity in Relevant Cancer Cell Lines

Specific studies on the antitumor activity of this compound in any cancer cell lines have not been identified in the available literature. As a result, no data tables or detailed research findings can be presented for this section.

Future Directions and Emerging Research Avenues for N 2 Hydroxyethyl Biphenyl 4 Carboxamide

Exploration of Novel Biological Targets and Therapeutic Applications

While existing research on biphenyl (B1667301) carboxamide derivatives has identified activities such as anticancer, anti-inflammatory, and analgesic properties, the full therapeutic potential of N-(2-hydroxyethyl)biphenyl-4-carboxamide remains largely untapped. arabjchem.orgontosight.aiwalshmedicalmedia.com Future research should focus on screening this compound and its derivatives against a broader range of biological targets implicated in various diseases.

Potential Therapeutic Areas and Targets:

Oncology: The biphenyl moiety is known to interact with various biological targets in cancer pathways. ajgreenchem.comontosight.ai Future studies could investigate the inhibitory activity of this compound against novel kinase targets, protein-protein interactions (e.g., PD-1/PD-L1), and epigenetic modulators. mdpi.com

Neurodegenerative Diseases: Carboxamide-containing compounds have shown potential as inhibitors of enzymes like monoamine oxidase and cholinesterase, which are relevant targets in Alzheimer's and Parkinson's diseases. nih.gov Screening this compound against these and other neurological targets could reveal new therapeutic applications.

Infectious Diseases: The structural features of biphenyl carboxamides make them candidates for antimicrobial drug discovery. arabjchem.org Investigations into their activity against multidrug-resistant bacteria and fungi could address urgent clinical needs.

Development of Advanced Synthetic Routes for Complex Analogues

To explore the structure-activity relationship (SAR) of this compound, the development of efficient and versatile synthetic routes for generating a diverse library of analogues is crucial. While classical methods for amide bond formation are well-established, future efforts should focus on more advanced and sustainable synthetic strategies.

Key Synthetic Strategies:

Late-Stage Functionalization: Techniques that allow for the modification of the biphenyl core or the 2-hydroxyethyl side chain at a late stage in the synthesis are highly valuable. This approach enables the rapid generation of diverse analogues from a common intermediate.

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction optimization for the multi-step synthesis of complex biphenyl carboxamide derivatives.

Biocatalysis: The use of enzymes for specific transformations, such as stereoselective hydroxylation or amidation, can provide access to novel and complex analogues that are challenging to produce through traditional chemical methods.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govnih.gov These computational tools can be leveraged to accelerate the design and optimization of this compound analogues with improved potency, selectivity, and pharmacokinetic properties.

Applications of AI and ML:

Application AreaDescriptionPotential Impact
Predictive Modeling Development of Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of virtual compounds based on their chemical structure. walshmedicalmedia.comRapid identification of promising lead candidates and prioritization of synthetic efforts.
De Novo Design Generative models can design novel molecular structures with desired properties, exploring a vast chemical space beyond existing compound libraries.Discovery of novel biphenyl carboxamide scaffolds with unique biological activities.
ADMET Prediction ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, reducing the likelihood of late-stage failures.Improved success rates in preclinical and clinical development.

Mechanistic Studies at the Atomic Level Using Advanced Biophysical Techniques

A deep understanding of how this compound and its analogues interact with their biological targets at the molecular level is essential for rational drug design. A variety of advanced biophysical techniques can provide high-resolution insights into these interactions. nih.govelsevierpure.comresearchgate.netresearchgate.networldscientific.com

Biophysical Techniques for Mechanistic Studies:

TechniqueInformation Gained
X-ray Crystallography Provides a static, three-dimensional structure of the compound bound to its target protein, revealing key binding interactions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Offers information about the solution-state structure and dynamics of the compound-target complex. nih.gov
Isothermal Titration Calorimetry (ITC) Directly measures the thermodynamic parameters of binding, including affinity (Kd), enthalpy (ΔH), and entropy (ΔS). nih.govresearchgate.net
Surface Plasmon Resonance (SPR) Enables real-time monitoring of the kinetics of binding and dissociation (kon and koff). nih.govresearchgate.net

These techniques, used in combination, can provide a comprehensive picture of the molecular recognition events that govern the biological activity of this compound derivatives.

Investigating the Role of the 2-Hydroxyethyl Moiety in Beyond Amide Bond Formation Contexts

Potential Roles of the 2-Hydroxyethyl Moiety:

Hydrogen Bonding: The terminal hydroxyl group can act as a hydrogen bond donor or acceptor, forming specific interactions with amino acid residues in the binding pocket of a target protein. researchgate.net This can significantly contribute to binding affinity and selectivity.

Solubility and Pharmacokinetics: The hydrophilic nature of the hydroxyl group can improve the aqueous solubility of the compound, which is often a critical factor for oral bioavailability.

Metabolic Stability: The presence of the hydroxyl group can influence the metabolic fate of the compound, potentially leading to the formation of active or inactive metabolites.

Future research should systematically explore these roles through the synthesis and biological evaluation of analogues where the 2-hydroxyethyl group is modified or replaced with other functionalities. This will provide valuable insights into the SAR of this compound class and guide the design of next-generation therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.